4-(3-aminophenoxy)phthalic Acid
Description
Contextualization within Amine-Phthalic Acid Monomer Chemistry
Amine-phthalic acid derivatives represent a critical class of monomers in polymer chemistry. The presence of both acidic (carboxyl) and basic (amino) functional groups allows for a range of polymerization reactions, most notably polycondensation. These reactions lead to the formation of robust polymer backbones, such as those found in polyimides and polyamides (aramids).
The specific geometry and electronic nature of "4-(3-aminophenoxy)phthalic Acid," with its ether linkage, offer enhanced flexibility and solubility to the resulting polymers compared to more rigid aromatic monomers. This improved processability is a significant advantage in the manufacturing of advanced materials.
Significance as a Precursor in High-Performance Polymer Systems
The primary application of "this compound" is as a monomer in the synthesis of high-performance polymers. These materials are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
When "this compound" is polymerized with dianhydrides or other diamines, it can form a variety of polymers, including:
Polyimides: Known for their outstanding thermal and oxidative stability, polyimides derived from this monomer are expected to exhibit good mechanical properties and processability. The ether linkage in the monomer's backbone can lead to polymers with lower glass transition temperatures and improved solubility in organic solvents, facilitating their processing into films, coatings, and composite matrices.
Polyamides (Aramids): The reaction of the amino group with dicarboxylic acids or their derivatives leads to the formation of aramids. The incorporation of the phenoxy-phthalic acid structure can disrupt the chain packing, leading to aramids with enhanced solubility and flexibility while maintaining high strength and thermal resistance. The introduction of flexible ether linkages into the polymer backbone is a known strategy to achieve high molecular weight aramids that are processable in organic solvents nih.govmdpi.com.
The properties of polymers derived from "this compound" can be tailored by copolymerization with other monomers, allowing for fine-tuning of the final material's characteristics to meet specific application requirements.
Table 1: Potential Properties of High-Performance Polymers Derived from this compound
| Polymer Type | Expected Properties | Potential Applications |
| Polyimides | High thermal stability, good mechanical strength, improved solubility, lower dielectric constant. | Flexible electronics, high-temperature adhesives, aerospace composites. |
| Polyamides (Aramids) | High tensile strength, good thermal resistance, enhanced processability. | Advanced fibers, protective apparel, specialty films and membranes. |
This table is generated based on the expected contributions of the this compound monomer structure to the respective polymer classes.
Role as an Organic Linker in Extended Framework Architectures
Beyond its use in linear polymers, "this compound" is a promising candidate as an organic linker or ligand for the construction of extended framework architectures, such as metal-organic frameworks (MOFs) and coordination polymers. nih.gov MOFs are crystalline materials composed of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. frontiersin.orgrsc.org
The carboxylate groups of the phthalic acid moiety can coordinate to metal centers, while the amino group can serve as a functional site within the framework's pores or as an additional coordination site. The ability of phthalate to act as a ligand is well-documented in the formation of coordination polymers. nih.gov
The key features of "this compound" as an organic linker include:
Porosity and Functionality: The resulting frameworks can exhibit tailored porosity, and the uncoordinated amino groups can be post-synthetically modified to introduce new functionalities.
Structural Diversity: The flexible ether linkage and the potential for multiple coordination modes of the carboxylate groups can lead to the formation of novel network topologies.
Application in Catalysis and Sensing: The functionalized pores of MOFs constructed from this linker could be utilized for selective catalysis or as chemical sensors. For instance, MOFs have been developed for the luminescent sensing of pollutants. nih.gov
Table 2: Potential Applications of Frameworks Based on this compound
| Framework Type | Key Features | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Tunable porosity, high surface area, functionalizable pores. | Gas storage and separation, catalysis, chemical sensing. |
| Coordination Polymers | Diverse structural motifs, interesting magnetic or optical properties. | Molecular magnetism, nonlinear optics, luminescent materials. |
This table outlines the potential applications based on the structural characteristics of the this compound linker.
Structure
2D Structure
3D Structure
Properties
CAS No. |
113006-47-6 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(3-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-8-2-1-3-9(6-8)20-10-4-5-11(13(16)17)12(7-10)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
InChI Key |
PGTIVCAWCSTAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
Polymerization Chemistry and High Performance Polyimide Synthesis Incorporating 4 3 Aminophenoxy Phthalic Acid
Fundamental Polymerization Approaches for Poly(ether imide)s and Polyimides
The synthesis of polyimides is versatile, with several established methods that allow for control over the polymer's molecular weight, structure, and ultimate properties. The two most prominent approaches are the two-step poly(amic acid) precursor method and the one-pot high-temperature polycondensation.
The most widely practiced route to producing polyimides is a two-step process that begins with the formation of a poly(amic acid) precursor. acs.org This method involves the reaction of a dianhydride with a diamine in a polar, aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at ambient temperatures. acs.org This initial step is a nucleophilic addition reaction where the amine groups attack the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of a soluble and processable poly(amic acid). mdpi.comresearchgate.net
The resulting poly(amic acid) solution can be cast into films, spun into fibers, or used as a coating. mdpi.com The second step, known as imidization, involves the cyclodehydration of the amic acid groups to form the stable five-membered imide ring, with the elimination of water. nih.gov This conversion can be achieved either by thermal treatment, where the poly(amic acid) is heated at temperatures typically ranging from 250-350°C, or through chemical cyclization at lower temperatures using a mixture of a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine). mdpi.comnih.gov The two-step method is highly versatile and has been used to create hundreds of different polyimides. mdpi.com
An alternative to the two-step process is the one-pot high-temperature solution polymerization. This technique is particularly suitable for polyimides that are soluble in the polymerization medium at elevated temperatures. acs.org In this method, a stoichiometric mixture of the diamine and dianhydride monomers is heated to temperatures between 180°C and 220°C in a high-boiling solvent. acs.org The imidization reaction proceeds rapidly at these temperatures, and the water generated is continuously removed, often as an azeotrope with the solvent, to drive the polymerization to completion. acs.org This approach can be more direct and efficient, yielding the final polyimide in a single synthetic step. tcichemicals.com
A significant advancement in one-pot polycondensation is the use of molten carboxylic acids, such as benzoic acid, as both the solvent and a catalyst. This method offers several advantages, including milder reaction conditions (e.g., 140°C) compared to traditional high-boiling solvents. Melts of aromatic carboxylic acids have been shown to be excellent reaction media for the synthesis of high molecular weight polyimides. The acidic medium catalyzes the imidization reaction, making the process less sensitive to the basicity of the diamine monomers and enabling the use of less reactive diamines.
Further investigations have shown that the imidization of amic acid moieties in molten benzoic acid at 140°C follows first-order reaction kinetics. A proposed mechanism suggests that the catalytic activity of the carboxylic acid medium proceeds via a common acid catalysis mechanism. It is hypothesized that the poly(amic acid) itself can possess catalytic activity, particularly in concentrated solutions, where the carboxylic acid groups of the polymer chain can catalyze the cyclization of neighboring amic acid units. The water produced during the reaction can also play a co-catalytic role, leading to an autocatalytic effect under certain conditions.
One-Pot High-Temperature Catalytic Polycondensation in Active Media
4-(3-aminophenoxy)phthalic Acid as an AB-Type Monomer in Polyimide Architectures
The vast majority of polyimides are synthesized from AA- and BB-type monomers, where one monomer contains two amine functionalities (a diamine) and the other contains two anhydride functionalities (a dianhydride). However, an alternative and elegant approach involves the use of AB-type monomers, which contain both an amine group and a carboxylic acid anhydride (or its precursor) group within the same molecule. nih.gov
The compound this compound is a classic example of an AB-type monomer. The presence of the amino group (-NH₂) and the phthalic acid moiety (which can be readily converted to an anhydride) on the same molecule allows it to undergo self-polycondensation. nih.gov This process simplifies polymerization as it eliminates the need for precise stoichiometry between two different monomers. The polymerization of AB-type amino anhydride monomers can be carried out in solution at high temperatures to yield high molecular weight polyimides. nih.gov The closely related compound, 4-(3-aminophenoxy)phthalonitrile, which features nitrile groups in place of carboxylic acids, is also used in the synthesis of high-performance polymers, underscoring the utility of this molecular framework.
The self-polycondensation of AB-type monomers provides a direct route to linear polyimides. The molecular weight and properties of the resulting polymer are controlled by reaction conditions such as temperature, time, and catalyst choice. The table below shows representative data for a polymer produced via self-polycondensation of a different novel phthalazone-based AB-type monomer, illustrating the typical molecular weights that can be achieved.
| Polymer | Monomer Type | Number Average Molecular Weight (Mn) (kg/mol) | Weight Average Molecular Weight (Mw) (kg/mol) | Polydispersity Index (PDI) | Yield (%) |
|---|---|---|---|---|---|
| PCDD | AB (Self-Polycondensation) | 4.181 | 4.244 | 1.015 | 90.5 |
Table 1: Molecular weight data for a poly(aryl ether ketone) (PCDD) synthesized via self-polycondensation of an AB-type phthalazone (B110377) monomer (CDD). This data is representative of the results achievable through AB-type self-polycondensation reactions.
Copolymerization Strategies for Modulating Polymeric Structures
Copolymerization is a powerful strategy for fine-tuning the properties of polyimides, such as solubility, glass transition temperature, and mechanical performance. This involves the polymerization of a mixture of two or more different monomers. For instance, a dianhydride can be reacted with a mixture of two different diamines to create a random or block copolymer.
The AB-type monomer this compound can be strategically employed in copolymerization schemes. It can be copolymerized with traditional AA and BB monomers (dianhydrides and diamines). In such a system, the AB monomer can act as a chain terminator to control molecular weight, or it can be incorporated into the polymer backbone to introduce specific structural features, such as ether linkages, which can enhance flexibility and processability. For example, copolymerizing a mixture of pyromellitic dianhydride (AA), 1,3-bis(4-aminophenoxy)benzene (B160649) (BB), and an AB monomer allows for the creation of copolyimides with properties intermediate to those of the respective homopolymers. This approach provides a versatile toolkit for designing high-performance polyimides with precisely modulated structures and properties for specialized applications.
Synthesis of Diblock and Multiblock Copolyimides
The synthesis of diblock and multiblock copolyimides offers a powerful method to achieve a combination of desirable properties from different polymer segments within a single macromolecule. While direct studies detailing the use of this compound in diblock or multiblock copolyimides are not extensively documented in the provided search results, the principles of their synthesis are well-established. Typically, this involves the sequential polymerization of different monomer sets.
For instance, a multiblock copolyester containing ether linkages has been synthesized through reactive blending, demonstrating that block length can control crystallinity, mechanical properties, and degradation rates. rsc.org This approach could be conceptually applied to polyimides. The synthesis of diblock copolymers, such as those with a polystyrene-macroRAFT agent chain extended with another monomer, showcases the use of controlled radical polymerization techniques to create well-defined block structures. mdpi.comrsc.org In the context of polyimides, a pre-formed polyimide oligomer with reactive end groups could be reacted with another set of monomers to form a diblock or multiblock copolymer. The aminophenoxy group in this compound derivatives can be utilized to introduce flexible segments into one of the blocks, potentially enhancing properties like toughness or solubility. The synthesis of anion-conducting multiblock poly(arylene ether sulfone)s, where precursor blocks are prepared by polycondensation, further illustrates the modular approach to creating block copolymers with distinct hydrophilic and hydrophobic segments. rsc.org
Development of Regular Copolyimide Compositions
Regular or random copolyimides are synthesized by the polycondensation of two or more different diamines or dianhydrides. This approach is often used to tailor the properties of the resulting polymer by disrupting the regularity of the polymer chain, which can lead to increased solubility and a lower glass transition temperature. The incorporation of this compound-derived monomers, with their inherent meta-catenation, can further enhance this effect.
The synthesis of copolyimides based on mixtures of tetracarboxylic acid dianhydrides has been explored to influence solubility and other physicochemical properties. acs.org Similarly, the copolymerization of different diamines with a single dianhydride is a common strategy. For example, crystalline copolyimides have been derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride, 1,3-bis(4-aminophenoxy)benzene, and an aliphatic diamine. acs.org The use of aminophenoxy-based monomers in these copolymerizations introduces flexible ether linkages, which can improve the processability of the resulting polyimides.
Functionalization and Derivatization of Polyimides Incorporating this compound
The chemical structure of this compound provides multiple avenues for the functionalization and derivatization of the resulting polyimides, enabling the introduction of specific functionalities to tailor their properties for various applications.
Polyetherimide Derivatives from Aminophenoxyphthalic Acid Monomers
Polyetherimides (PEIs) are a subclass of polyimides characterized by the presence of ether linkages in the polymer backbone, which imparts a combination of high thermal stability and excellent processability. The aminophenoxy moiety of this compound makes it an ideal precursor for the synthesis of PEIs. Aromatic diamines containing ether linkages are commonly used in the synthesis of PEIs. nih.gov For instance, a series of phthalide-containing poly(ether imide)s were prepared through the polycondensation of a diamine monomer containing a phenoxy group with various dianhydrides. nih.gov These polymers exhibited interesting thermal rearrangement behaviors and gas separation properties.
The synthesis of polyimides from diamines containing ether linkages and bulky substituents has been shown to yield materials with good thermal stability, improved solubility, and flame retardancy. researchgate.net Furthermore, the introduction of flexible ether linkages into the polyimide backbone can lead to enhanced solubility and lower color intensity in the resulting films. researchgate.net The presence of ether linkages can also influence the mechanical properties, with some polyetherimides showing high elongation at break due to increased segmental rotation. nih.gov
| Monomer Combination | Resulting Polymer Properties | Reference |
| 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP) and various dianhydrides | Phthalide-containing poly(ether imide)s with thermal rearrangement capabilities and good gas separation performance. | nih.gov |
| bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine (B1218219) oxide and aromatic dianhydrides | Polyetherimides with good thermal stability, improved organo-solubility, and flame retardancy. | researchgate.net |
| 2,2-bis[4-(3,4-dicarboxyphenoxy) phenyl]propane dianhydride (BPADA) and various aromatic diamines | Poly(ether imide)s with good solubility and lower color intensity. | researchgate.net |
| Dianhydrides with diamines containing long and bulky aromatic pendent groups with flexible linkages | Polyimides with enhanced solubility and high elongation at break. | nih.gov |
Interactive Data Table: Click on the headers to sort the data.
Terminal Group Functionalization for Curing Behavior Modulation (e.g., Phthalonitrile (B49051) End-Capping)
A significant application of aminophenoxy-derived monomers is in the end-capping of polyimide oligomers to introduce reactive terminal groups. This strategy allows for the control of molecular weight and subsequent thermal curing to form cross-linked networks with enhanced thermal and mechanical properties. 4-(3-aminophenoxy)phthalonitrile, a derivative of this compound, is a commonly used end-capping agent.
Phthalonitrile-terminated polyimide resins exhibit good solubility in polar solvents and can be cured at high temperatures to form void-free, thermoset materials with excellent thermal stability. google.comgoogle.com The curing process involves the polymerization of the terminal phthalonitrile groups, often in the presence of a curing additive, to form a highly cross-linked network. google.comresearchgate.net This approach has been successfully used to prepare high-performance adhesives and composite matrices. researchgate.net The resulting cured resins can exhibit high glass transition temperatures and char yields. researchgate.net The curing of phthalonitrile-terminated precursors can be facilitated by various catalysts, and the resulting materials show superior thermo-oxidative stability compared to traditional polyimides. researchgate.net
| End-capping Agent | Curing Conditions | Properties of Cured Resin | Reference |
| 4-(3-aminophenoxy)phthalonitrile | Pre-cured at 150-300°C, heat-treated at 350-400°C | Stable size, high thermal stability | google.com |
| 4-(3-aminophenoxy)phthalonitrile | Cured with 4,4′-diaminodiphenylsulfone (DDS) | High glass transition temperature (261-287 °C), high char yields (>63 wt%) | researchgate.net |
| Phthalonitrile | Cured with a polymeric catalyst (polyaniline) | High enthalpy of curing, improved hardness | researchgate.net |
Interactive Data Table: Click on the headers to sort the data.
Impact of Monomer Isomerism and Structural Features on Polyimide Characteristics
The isomeric placement of the linking groups within the monomers used for polyimide synthesis has a profound effect on the conformation of the polymer chains and the resulting intermolecular interactions. This, in turn, dictates the macroscopic properties of the material.
Effects of Aromatic Linkage Isomerism (Meta vs. Para) on Polymer Chain Conformation and Intermolecular Interactions
The use of this compound introduces a meta-linkage into the polymer backbone. Compared to their para-linked counterparts, meta-linked polymers generally exhibit a more kinked and less linear chain conformation. This disruption in chain packing leads to several predictable changes in polymer properties.
Studies on polyimides derived from meta- and para-phenylene diamines have shown that the meta-isomers tend to have lower glass transition temperatures and are often more soluble in organic solvents. researchgate.netgoogle.com The less efficient chain packing in meta-linked polyimides can also lead to a higher fractional free volume, which can influence gas permeability. nih.gov In a study comparing polyimides with amide substitution at the meta- and para-positions, the meta-substituted polymer exhibited different hydrogen bonding patterns and chain packing, which impacted its barrier properties. nih.gov The introduction of meta-phenylene units generally results in a decrease in the glass transition temperature due to increased chain flexibility. researchgate.net The difference in properties between meta- and para-linked structures is a direct consequence of the change in the geometry of the polymer backbone, which affects everything from crystallinity to mechanical strength. tandfonline.comtandfonline.com
| Isomeric Linkage | Effect on Polymer Chain | Impact on Properties | Reference |
| Meta | Kinked, less linear conformation | Lower Tg, higher solubility, potentially higher fractional free volume | researchgate.netgoogle.com |
| Para | More linear, rigid-rod like conformation | Higher Tg, lower solubility, more ordered packing | researchgate.netgoogle.com |
| Meta-amide vs. Para-amide | Different hydrogen bonding and chain packing | Altered gas barrier properties | nih.gov |
Interactive Data Table: Click on the headers to sort the data.
Relationships between Monomer Structure and Polyimide Amorphous or Semicrystalline Morphology
The final morphology of a polyimide, whether amorphous or semicrystalline, is intrinsically linked to the chemical structure of its monomeric precursors. The rigidity, symmetry, and intermolecular forces of the polymer chains dictate their ability to pack into ordered, crystalline domains or to exist in a disordered, amorphous state. The incorporation of monomers like this compound, an AB-type monomer containing both amine and carboxylic acid functionalities, introduces specific structural features that significantly influence this morphology.
The presence of flexible ether linkages (–O–) and meta-catenation in the polymer backbone, both features of a polyimide derived from this compound, generally disrupts the chain regularity and reduces the energy barrier for bond rotation. This increased conformational flexibility makes it more difficult for polymer chains to pack into a regular, repeating lattice, thus favoring the formation of an amorphous morphology . nasa.govresearchgate.net Research on polyimides derived from various aminophenoxy structures and isomeric dianhydrides supports this principle. For instance, polyimides synthesized from 3,3′-BPFDA (containing meta-linkages) are typically amorphous and soluble in organic solvents, whereas their counterparts from the more linear 4,4′-BPFDA show lower solubility, indicating a higher degree of order. researchgate.net
Conversely, to achieve a semicrystalline morphology , polymer chain structures must be rigid, linear, and possess strong intermolecular interactions to promote regular packing. Polyimides derived from rigid and symmetric monomers, such as pyromellitic dianhydride (PMDA) and p-phenylene diamine, are known for their high crystallinity. researchgate.net While the aminophenoxy group introduces flexibility, semicrystallinity is not entirely precluded. Studies on polyimides from 1,3-bis(4-aminophenoxy)benzene (a diamine with structural similarities) have shown that when combined with rigid dianhydrides, semicrystalline polymers can be obtained. researchgate.net These polymers can exhibit distinct melting transitions (Tm) and form tough, solvent-resistant materials. researchgate.netresearchgate.net A study on a rigid-chain polyimide synthesized from the isomeric 4-(4′-aminophenyl)phthalic acid revealed a mesomorphic and highly homogeneous structure, indicating that even with the phthalic acid moiety, a high degree of order is possible. researchgate.net
The interplay between the flexible and rigid segments within the polymer chain is therefore critical. The ether linkage in this compound enhances solubility and processability, characteristics often associated with amorphous polymers. nasa.gov However, the aromatic phthalic acid and phenoxy rings provide rigidity. The ultimate morphology depends on the balance of these features and the processing conditions, such as the thermal history during imidization. Slow curing cycles can sometimes provide the necessary time and energy for chains to organize into crystalline domains. researchgate.net
Table 1: Influence of Monomer Structural Features on Polyimide Morphology
| Structural Feature | Typical Effect on Morphology | Rationale |
|---|---|---|
| Flexible Ether Linkages (e.g., phenoxy) | Promotes Amorphous | Increases chain flexibility, hinders packing |
| Meta-Catenation | Promotes Amorphous | Introduces kinks in the polymer backbone, disrupting linearity |
| Rigid, Linear Monomers (e.g., PMDA) | Promotes Semicrystalline | Allows for efficient chain packing and strong intermolecular interactions |
| Non-coplanar/Asymmetric Structures | Promotes Amorphous | Increases rotational barriers and steric hindrance, preventing regular packing nasa.gov |
| Strong Intermolecular Forces | Promotes Semicrystalline | Enhances chain-to-chain adhesion, stabilizing crystalline lattices |
Research Perspectives on Advanced Polyimide Materials derived from Aminophenoxyphthalic Acids
Polyimides incorporating aminophenoxy structures, including those hypothetically derived from this compound, are subjects of ongoing research aimed at developing advanced materials for specialized, high-performance applications. The unique combination of properties imparted by the aminophenoxy moiety—such as improved solubility and processability without a drastic sacrifice in thermal stability—makes these polymers attractive candidates for next-generation technologies. nasa.govresearchgate.net
A primary focus of polyimide research is to push the boundaries of thermal and thermo-oxidative stability for use in extreme environments, such as those encountered in the aerospace and automotive industries. science.govcore.ac.uk Polyimides are sought for applications in aircraft engine components, where they can reduce weight and improve fuel efficiency. science.gov The state-of-the-art PMR-15 polyimide, for example, is widely used for composite applications with service temperatures up to 288°C. science.gov
Research into aminophenoxy-based polyimides aims to enhance these properties further. The flexible ether linkage can improve processability, allowing for the fabrication of complex parts and void-free composites, which is a challenge for highly rigid polyimides. google.comdtic.mil For instance, thermoplastic polyimides derived from 2,2-bis[4-(aminophenoxy)phenyl]hexafluoropropane have been shown to be excellent high-temperature adhesives, capable of bonding polyimide films with tenacity even after exposure to 425°C. google.com The introduction of fluorine atoms into the aminophenoxy precursor is a strategy explored to enhance thermo-oxidative stability and other properties like low dielectric constants. science.govresearchgate.net Polyimides derived from such monomers are being investigated for use as matrix resins in high-temperature composites with service capabilities up to 427°C (800°F). science.govtoraytac.com These materials exhibit exceptional toughness and thermal stability, making them suitable for demanding aerospace applications. science.govtoraytac.com
Table 2: Properties of High-Temperature Aminophenoxy-based Polyimides
| Polymer System (Monomers) | Glass Transition Temp. (Tg) | Key Features for High-Temp Applications |
|---|---|---|
| PMR-15 | 348°C science.gov | State-of-the-art for engine composites; good processability science.gov |
| BTDA / 2,2-bis[(4-aminophenoxy)phenyl]hexafluoropropane | High | Excellent high-temperature adhesive; high oxidation resistance google.com |
| PROOF 900HT Resin (Polyimide) | > 427°C (Service Temp) toraytac.com | Exceptional toughness, superb low dielectric loss, thermally stable toraytac.com |
| 2,5-bis[4-(4-aminophenoxy)benzoyl]furan / Dianhydrides | > 214°C researchgate.net | High thermal stability (Td5% > 410°C), crosslinkable researchgate.net |
The excellent mechanical properties, thermal stability, and favorable dielectric characteristics of aminophenoxy-based polyimides make them prime candidates for advanced composites and electronic substrates. nasa.govmdpi.com In the aerospace industry, graphite/polyimide composites are critical for manufacturing lightweight, high-performance structural components. science.govdtic.milnasa.gov The improved processability of polyimides containing ether linkages facilitates the fabrication of high-quality, void-free composites using techniques like autoclave molding. dtic.mil
In the electronics sector, polyimides are indispensable for applications such as insulation films, passivation layers in integrated circuits, and flexible circuitry. mdpi.comwikipedia.org The demand for materials with low dielectric constants (Dk) and low dissipation factors (Df) is a major driver of research, especially for high-frequency applications like 5G technology. mdpi.comhalocarbon.com The incorporation of aminophenoxy groups, particularly when combined with fluorine atoms or by creating porous structures, can lower the dielectric constant and moisture absorption. researchgate.netmdpi.com Polyimides derived from aminophenoxy precursors are used in electronic packaging and as matrix materials for composites where electrical insulation and signal integrity are paramount. nasa.govresearchgate.net Research is also focused on developing photopatternable polyimides, which streamline the manufacturing of microelectronic devices by eliminating the need for a separate photoresist. researchgate.net The development of reprocessible polyimide substrates containing degradable linkages is also an emerging area, aimed at mitigating electronic waste. researchgate.net
Integration of 4 3 Aminophenoxy Phthalic Acid in Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs
Design and Synthesis of MOFs with 4-(3-aminophenoxy)phthalic Acid as an Organic Linker
There is currently no available scientific literature describing the design and synthesis of metal-organic frameworks using this compound as an organic linker.
Ligand Design Principles and Coordination Modes in Framework Assembly
Without synthesized examples, the coordination modes and ligand design principles specific to this compound in framework assembly have not been determined.
Topologies and Supramolecular Architectures of Derived Frameworks
The topologies and supramolecular architectures of frameworks derived from this compound are unknown, as no such frameworks have been reported.
Influence of Linker Geometry on Framework Porosity and Stability
The influence of the specific geometry of this compound on the porosity and stability of any resulting framework is a subject for future research, as no data is currently available.
Advanced Analytical and Structural Characterization Techniques for 4 3 Aminophenoxy Phthalic Acid and Its Derivatives
Spectroscopic Analysis for Chemical Structure Elucidation
Spectroscopic techniques are indispensable for the detailed mapping of the molecular structure of 4-(3-aminophenoxy)phthalic acid and the polymers derived from it.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for providing detailed information about the atomic arrangement within a molecule.
The ¹H NMR spectrum is instrumental in identifying the hydrogen atoms in a molecule. For phthalic acid, the precursor structure, proton signals in DMSO-d₆ appear at approximately 7.70 ppm and 7.60 ppm. chemicalbook.com In a related aminophenoxy compound, 1,3-bis(3-aminophenoxy)benzene, which shares the characteristic aminophenoxy group, proton signals are observed between 6.25-6.80 ppm, with the amine protons appearing around 5.10 ppm. For aminoterephthalic acid, another related diamine, the aromatic protons are observed between 6.5 and 8.0 ppm. rsc.org The ¹H NMR spectra of polyimides derived from similar aromatic monomers show characteristic signals for aromatic protons in the range of 7.0–8.0 ppm. mdpi.com
The ¹³C NMR spectrum provides insight into the carbon framework. For phthalic acid, carbon signals for the aromatic ring are found at approximately 140.4 ppm, 129.9 ppm, and 131.4 ppm, while the carboxylic acid carbons resonate around 180.3 ppm. bmrb.io For bis-naphthalimide derivatives, which also contain aromatic and carbonyl functionalities, ¹³C NMR signals for the aromatic carbons appear between 120-140 ppm and the carbonyl carbons are observed around 167 ppm. mdpi.com A complete and detailed assignment of both ¹H and ¹³C NMR is often achieved through a combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, sometimes assisted by simulation software. preprints.org
Representative ¹H NMR Chemical Shifts for Related Structural Moieties
| Structural Moiety | Compound Type | Chemical Shift (ppm) |
|---|---|---|
| Phthalic Acid Protons | Phthalic Acid | 7.60 - 7.70 chemicalbook.com |
| Aminophenoxy Protons | Aminophenoxy Precursors | 6.25 - 6.80 |
| Amine Protons | Aminophenoxy Precursors | ~5.10 |
| Aromatic Protons | Polyimides | 7.0 - 8.0 mdpi.com |
Representative ¹³C NMR Chemical Shifts for Related Structural Moieties
| Structural Moiety | Compound Type | Chemical Shift (ppm) |
|---|---|---|
| Aromatic Carbons | Phthalic Acid | 129.9 - 140.4 bmrb.io |
| Carboxylic Acid Carbons | Phthalic Acid | ~180.3 bmrb.io |
| Aromatic Carbons | Bis-naphthalimide Derivatives | 120 - 140 mdpi.com |
| Imide Carbonyl Carbons | Bis-naphthalimide Derivatives | ~167 mdpi.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a key method for identifying the various functional groups within a molecule. The FTIR spectrum of o-phthalic acid shows characteristic broad absorptions for the O-H stretch of the carboxylic acid groups and a strong absorption for the C=O stretch. researchgate.net For aminodiphenylamine derivatives, which also contain amine and aromatic functionalities, the IR spectrum displays peaks for the amine groups around 3307 cm⁻¹ and for the aromatic rings near 2923 cm⁻¹. nih.gov
When this compound is used to synthesize polyimides, the progress of the imidization reaction can be monitored by FTIR. The successful formation of the polyimide is confirmed by the appearance of characteristic imide absorption bands, including asymmetrical and symmetrical carbonyl stretching around 1786 cm⁻¹ and 1722 cm⁻¹, respectively, and C–N stretching near 1369 cm⁻¹. mdpi.com The disappearance of the characteristic bands of the precursor's amine and carboxylic acid groups indicates a high degree of imidization.
Key FTIR Absorption Bands for Relevant Functional Groups
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Compound Type |
|---|---|---|---|
| N-H (Amine) | Stretching | ~3307 nih.gov | Amine-containing precursors |
| C-H (Aromatic) | Stretching | ~2923 nih.gov | Aromatic compounds |
| C=O (Imide) | Asymmetrical Stretching | ~1786 mdpi.com | Polyimides |
| C=O (Imide) | Symmetrical Stretching | ~1722 mdpi.com | Polyimides |
| C-N (Imide) | Stretching | ~1369 mdpi.com | Polyimides |
X-Ray Diffraction for Crystalline and Amorphous State Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the solid-state structure of materials, revealing whether they are crystalline or amorphous.
Single Crystal X-Ray Diffraction for Molecular and Unit Cell Structure
Single crystal X-ray diffraction offers an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles, and the packing of molecules in the crystal lattice. For instance, a structural analysis of a derivative of aminodiphenylamine revealed a monoclinic crystal system with a P21/c space group. nih.gov Such studies provide precise coordinates for each atom, allowing for a detailed understanding of the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial in dictating the material's bulk properties.
Wide-Angle X-Ray Diffraction (WAXRD) for Polymeric Crystalline Domains
Wide-Angle X-Ray Diffraction (WAXRD) is primarily used to characterize the degree of crystallinity in polymers. Polyimides synthesized from aromatic monomers, such as derivatives of this compound, can range from being completely amorphous to semi-crystalline. The WAXRD patterns of amorphous polyimides are characterized by a broad halo, which indicates the absence of long-range periodic order. mdpi.com In contrast, semi-crystalline polymers will show sharp diffraction peaks superimposed on the amorphous halo. The position and intensity of these peaks can be used to identify the crystalline structure and estimate the degree of crystallinity.
Chromatographic Methods for Purity Assessment and Polymer Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures, making it essential for both purity verification of the monomer and characterization of the resulting polymer.
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of the this compound monomer. This technique allows for the separation and quantification of any potential impurities, ensuring the quality of the starting material for polymerization.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of the resulting polymers. GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.commdpi.com These parameters are critical as they have a direct influence on the mechanical, thermal, and solution properties of the final polyimide material. For instance, GPC has been used to confirm the oligomeric nature of certain polyimide precursors. mdpi.com Additionally, tracer pulse chromatography has been employed to evaluate the surface retention characteristics of novel polyimide sorbents. nih.gov In some cases, polyimides are hydrolyzed, and the resulting amine and acid components are analyzed by techniques like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS) to gain more structural information. scribd.com
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distributions
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the molecular weight distribution of polymers derived from this compound, such as polyimides. This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules, which permeate less into the pores of the stationary phase, elute faster than smaller molecules.
The data obtained from GPC analysis, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are critical for understanding the polymerization process and predicting the physical and mechanical properties of the resulting polymer. For instance, the mechanical strength and thermal stability of polyimides are directly influenced by their molecular weight and the breadth of its distribution.
Table 1: Illustrative GPC Data for a Polyimide Derived from 4-(3-aminophenoxy)phthalic Anhydride (B1165640)
| Parameter | Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 45,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 95,000 |
| Polydispersity Index (PDI) | 2.1 |
| Note: This data is illustrative and represents typical values for high-performance polyimides. |
High-Performance Liquid Chromatography (HPLC) for Analytical Quantification and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. Its versatility allows for precise quantification, separation of complex mixtures, and trace-level analysis.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the detection of trace amounts of aromatic amines, including this compound. nih.govnih.gov This is particularly important in applications such as monitoring for residual monomers in polymer products or in environmental and biological samples. nih.govnih.gov The technique operates by separating compounds chromatographically before they are ionized and fragmented in the mass spectrometer. The resulting fragmentation patterns are highly specific to the molecule, allowing for confident identification and quantification even in complex matrices. jfda-online.com
Recent advancements in LC-MS/MS methods have enabled the detection of primary aromatic amines at very low levels, with limits of detection (LOD) often in the range of 0.025 to 0.20 ng/mL and limits of quantification (LOQ) between 0.1 to 1.0 ng/mL. nih.govnih.gov These methods often exhibit excellent linearity over a significant dynamic range. nih.govnih.gov
Table 2: Typical LC-MS/MS Method Parameters for Aromatic Amine Analysis
| Parameter | Condition |
| Column | Biphenyl or similar chemistry (e.g., 100 mm x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid sielc.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for amines nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Note: Specific parameters would be optimized for this compound. |
Due to the presence of aromatic rings, this compound and its derivatives exhibit strong ultraviolet (UV) absorbance, making UV-Vis detection a robust and widely used technique in HPLC analysis. nih.govresearchgate.net The selection of an appropriate wavelength is crucial for achieving optimal sensitivity. Aromatic compounds typically show strong absorbance at specific wavelengths, for example, around 254 nm or 270 nm. sielc.comhelixchrom.com A diode array detector (DAD) can be particularly advantageous as it acquires the entire UV-Vis spectrum for each point in the chromatogram, aiding in peak identification and purity assessment. researchgate.netwur.nl
The mobile phase composition, including the pH and organic solvent content, can influence the UV spectrum of the analyte. researchgate.net For instance, the ionization state of the carboxylic acid and amine groups will change with pH, potentially shifting the wavelength of maximum absorbance.
The separation of isomers of phthalic acid and its derivatives can be challenging using conventional reversed-phase HPLC due to their similar structures and hydrophobicities. sielc.comsielc.com Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, offers a powerful solution for this analytical problem. helixchrom.comsielc.comhelixchrom.comhelixchrom.com
By combining hydrophobic interactions with anion-exchange or cation-exchange mechanisms, mixed-mode columns can achieve enhanced selectivity for isomers. sielc.comhelixchrom.com For example, a stationary phase with both C18 chains and quaternary ammonium (B1175870) groups can separate phthalic acid isomers based on subtle differences in their hydrophobicity and the pKa values of their carboxylic acid groups. The retention and selectivity can be fine-tuned by adjusting the mobile phase parameters such as pH, ionic strength, and organic solvent concentration. sielc.com This approach has been successfully used to separate phthalic acid, isophthalic acid, and terephthalic acid. sielc.comsielc.com
Theoretical and Computational Chemistry Studies of 4 3 Aminophenoxy Phthalic Acid Systems
Electronic Structure and Reactivity Predictions using Quantum Chemical Methods (e.g., DFT)
No dedicated studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to specifically predict the electronic structure (such as HOMO/LUMO energies, electrostatic potential maps) or reactivity indices of 4-(3-aminophenoxy)phthalic acid were found in the available literature. While DFT is a common method for analyzing related monomers, such as various aminophthalic acids or terephthalic acids, the specific ether-linked diamine dicarboxylic acid structure of this compound has not been the subject of such a published computational analysis. Therefore, no data tables on its calculated electronic properties can be generated.
Computational Design and Prediction of MOF/COF Properties based on Linker Characteristics
The use of this compound as a linker in the computational design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not documented in published studies. The design of these frameworks relies heavily on the geometry and electronic nature of the organic linkers. While computational screening of potential linkers is a powerful tool, this compound has not been identified as a candidate in the accessible research literature, and thus no predicted MOF or COF properties based on this linker can be presented.
Mechanistic Investigations of Polymerization Reactions and Degradation Pathways
Computational studies, such as those using DFT to map reaction coordinates and transition states, provide deep insight into the mechanisms of polymerization and the pathways of polymer degradation. However, no such mechanistic investigations have been published for reactions involving this compound. The specific pathways for its polycondensation or the subsequent degradation of the resulting polymers have not been computationally modeled or analyzed according to available scientific records.
Exploration of 4 3 Aminophenoxy Phthalic Acid in Advanced Functional Applications
Development of Chemical Sensors and Probes (Focus on sensing principles and mechanisms)
The development of chemical sensors and probes is a field of intense research, driven by the need for real-time monitoring of chemical and biological processes. The structural attributes of 4-(3-aminophenoxy)phthalic acid make it an intriguing candidate for the design of novel sensing platforms.
Fluorescent Sensing Platforms based on Derivatives
Fluorescent sensors are powerful analytical tools renowned for their high sensitivity and selectivity. The operational principle of many such sensors is based on photoinduced electron transfer (PET). In a typical PET sensor, a fluorophore (the signaling unit) is covalently linked to a receptor (the recognition unit). In the absence of the target analyte, an electron transfer process from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of the fluorescence signal. researchgate.net
Derivatives of this compound are well-suited for the construction of such sensors. The phthalic acid or phthalimide (B116566) moiety can serve as a component of the fluorophore system, while the aminophenoxy group can be readily functionalized to create specific receptors for a variety of analytes, including metal ions and protons (for pH sensing). For instance, the amino group itself can act as a PET-based quenching group, with its electron-donating ability being modulated by pH. researchgate.net
While direct synthesis of fluorescent probes from this compound is an area of ongoing research, the principles have been demonstrated in similar structures. For example, fluorescent probes based on amino acids have been developed for the quantitative detection of metal ions. google.com In these systems, a chelate-forming group acts as the receptor for metal ions, and its binding event modulates the fluorescence of an attached fluorophore. The synthesis of such probes often involves standard peptide coupling chemistries, which could be applied to the amino group of this compound derivatives. researchgate.net
Table 1: Principles of Fluorescent Sensing Platforms
| Sensing Principle | Mechanism | Potential Role of this compound Derivative |
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from a receptor to a fluorophore, turning on fluorescence. researchgate.net | The aminophenoxy group can be functionalized into a receptor, and the phthalimide moiety can be part of the fluorophore. |
| Internal Charge Transfer (ICT) | Analyte interaction alters the electronic distribution and, consequently, the emission properties of a donor-pi-acceptor fluorophore. | The aminophenoxy (donor) and phthalic acid (acceptor) groups form a natural D-A structure suitable for ICT-based sensing. |
| Chelation-Enhanced Fluorescence (CHEF) | Binding of a metal ion to a chelating ligand restricts molecular vibrations and rotations, reducing non-radiative decay and enhancing fluorescence. | The carboxylic acid groups and the ether oxygen could participate in metal ion chelation, leading to a fluorescent response. |
Activity-Based Probes for Chemical Processes
Activity-based probes (ABPs) are powerful tools used in chemical biology to monitor the activity of specific enzymes in complex biological systems. nih.gov These probes typically consist of three key components: a reactive group that covalently binds to the active site of the target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag (e.g., a fluorophore or an affinity handle) for detection and analysis. nih.gov
The versatile chemical nature of this compound allows for the potential development of novel ABPs. The amino group can be a key site for introducing a reactive "warhead" and a reporter tag. The phthalic acid moiety, or a derivative thereof, can be tailored to act as the recognition element, providing specificity for a particular enzyme. For example, by mimicking the structure of a known enzyme inhibitor, a derivative of this compound could be designed to target a specific class of hydrolases or transferases. nih.govnih.gov While specific ABPs based on this compound are yet to be reported, the modular design principles of ABPs suggest that it is a promising scaffold for future development. nih.gov
Catalysis Research Involving Derivatives or Metal Complexes
The quest for efficient, selective, and recyclable catalysts is a cornerstone of green chemistry. Derivatives of this compound are being explored for their potential in creating novel catalytic materials, both as polymeric supports and as ligands in metal complexes.
Polymeric Catalytic Supports from Aminophenoxyphthalic Acid Based Materials
Polyimides, a class of high-performance polymers, are known for their exceptional thermal and chemical stability. These properties make them excellent candidates for use as catalytic supports. Polyimides derived from this compound can be synthesized to create robust, high-surface-area materials. The functional groups within the polymer backbone, including the ether linkages and potentially unreacted amine or carboxylic acid groups, can serve as anchoring sites for catalytically active species.
Recent research has shown that polyimide-based composites can exhibit significant catalytic activity. For instance, a composite of a tris(4-aminophenyl)amine-based polyimide and graphitic carbon nitride has demonstrated both adsorptive and photocatalytic capabilities for the degradation of organic dyes. acs.org The polyimide component in such a system can enhance the adsorption of pollutants, bringing them into close proximity with the photocatalytically active component. The synthesis of such polyimides often involves the polycondensation of an amine monomer with a dianhydride. acs.org this compound itself can be considered an AB-type monomer for the synthesis of polyimides. mdpi.com
Table 2: Research Findings on Polymeric Catalytic Supports
| Polymer System | Catalytic Application | Key Findings |
| Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composite | Photocatalytic degradation of organic dyes | The polyimide component enhances the adsorption of pollutants, improving the overall efficiency of the photocatalytic process. acs.org |
| Polyimide-based Nanocomposites | Various catalytic reactions | The high thermal and chemical stability of the polyimide matrix provides a durable support for catalytically active nanoparticles. researchgate.net |
Research into Composites and Advanced Materials Matrices
The incorporation of this compound derivatives into polymer matrices can lead to the development of advanced composites with tailored properties. The rigid aromatic structure, combined with the potential for strong intermolecular interactions, can enhance the thermal stability and mechanical strength of the resulting materials.
One significant area of application is in high-performance thermosetting resins. Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, but their polymerization can be sluggish. tandfonline.com Derivatives of this compound, such as 4-(3-aminophenoxy)phthalonitrile, can be used as monomers to create imide-containing phthalonitrile (B49051) resins. tandfonline.comgoogle.com These resins can be cured using aromatic amines to produce highly cross-linked networks with excellent high-temperature performance. The imide linkages contribute to the thermal stability, while the phthalonitrile groups undergo a cyclotrimerization reaction to form a robust phthalocyanine (B1677752) network upon curing. google.com
Furthermore, anhydride (B1165640) derivatives of phenoxy phthalic acids can be employed as curing agents for epoxy resins. nih.gov The anhydride groups react with the epoxide rings to form a cross-linked polymer network. The incorporation of the phenoxy phthalic moiety into the epoxy matrix can enhance its thermal stability and mechanical properties. These modified epoxy resins are valuable in applications such as encapsulants for electronic components and as matrices for fiber-reinforced composites. tri-iso.comresearchgate.net
Table 3: Applications in Composites and Advanced Materials
| Material System | Role of this compound Derivative | Resulting Properties |
| Imide-containing Phthalonitrile Resins | Monomer (e.g., 4-(3-aminophenoxy)phthalonitrile) | High thermal and oxidative stability, excellent mechanical properties after curing. tandfonline.comgoogle.com |
| Imide-modified Epoxy Resins | Component of the curing agent | Improved toughness and thermal stability of the epoxy matrix. nasa.gov |
| Polyester Resins | Monomer (as the diacid) | Enhanced thermal stability and mechanical strength. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-(3-aminophenoxy)phthalic acid, and how do reaction parameters affect yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 4-nitro-N-methylphthalimide and 3-aminophenol. Key steps include activating the nitro group for substitution, followed by alkaline hydrolysis to yield the phthalic acid derivative .
- Optimization : Microwave-assisted synthesis (e.g., 97% yield in ) improves reaction efficiency compared to conventional reflux. Parameters like solvent choice (DMF), temperature, and hydrolysis duration (alkaline conditions) critically influence yield and purity.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Techniques :
- TLC and NMR : Monitor reaction progress using TLC (e.g., hexane/EtOH mobile phase) and confirm structure via H/C NMR, focusing on aromatic proton shifts and carboxylic acid signals .
- Melting Point Analysis : Compare observed melting points (e.g., 278–280°C in ) with literature values to assess purity.
- Spectroscopic Data : Cross-reference IR spectra for characteristic peaks (e.g., C=O stretch at ~1700 cm) and mass spectrometry for molecular ion confirmation.
Q. What storage conditions are recommended to preserve the stability of this compound?
- Stability : Store in a dry, cool environment (room temperature) away from moisture and heat, as decomposition may occur under these conditions .
- Incompatibilities : Avoid contact with strong acids/bases or oxidizing agents, which may trigger hazardous reactions (e.g., decarboxylation or polymerization) .
Advanced Research Questions
Q. How do substituent electronic effects influence the synthesis of 4-aryloxyphthalic acid derivatives?
- Substituent Impact : Electron-donating groups (e.g., -NH) on the phenol ring enhance nucleophilic substitution rates by increasing electron density at the reaction site. Conversely, electron-withdrawing groups (e.g., -NO) may require harsher conditions .
- Case Study : In , substituents like -Br or -COOH on phenols alter reaction kinetics and regioselectivity, necessitating tailored conditions (e.g., temperature adjustments).
Q. What strategies can address the lack of toxicological data for this compound in academic research?
- Risk Assessment : Conduct in vitro assays (e.g., cytotoxicity studies using human cell lines) and consult structurally analogous compounds (e.g., 4-nitrophthalic acid in ) for preliminary hazard identification .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling, as recommended for similar phthalic acid derivatives .
Q. Can this compound be utilized in designing metal-organic frameworks (MOFs)?
- Design Considerations : The compound’s carboxylate and aminophenoxy groups enable coordination with metal ions (e.g., Zn, Cu) to form secondary building units (SBUs). Its bifunctional nature allows for modular framework assembly, as seen in with 1,4-benzenedicarboxylate linkers.
- Applications : Potential use in porous materials for gas storage or catalysis, leveraging its rigid aromatic backbone and chelating sites .
Methodological Notes
- Synthesis References : Prioritize peer-reviewed protocols (e.g., ) over vendor data (excluded per guidelines).
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR prediction) to resolve structural ambiguities.
- Ethical Compliance : Adhere to institutional safety guidelines for handling reactive intermediates (e.g., nitro precursors) and hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
